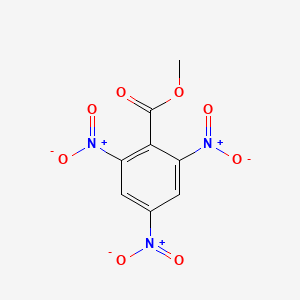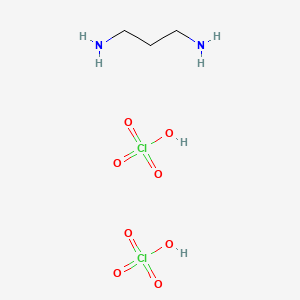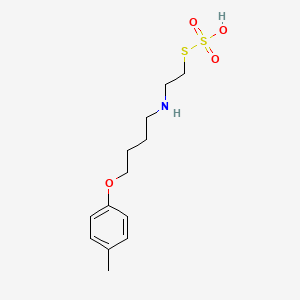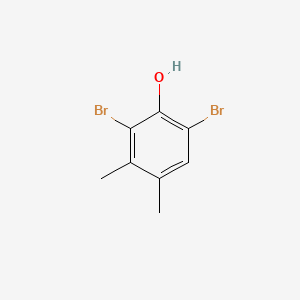
2,2'-(1,4-Phenylene)bis(6-nitro-1,3-benzoxazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(1,4-Phenylene)bis(6-nitro-1,3-benzoxazole) is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound is characterized by the presence of two benzoxazole rings connected by a 1,4-phenylene bridge, with nitro groups at the 6-position of each benzoxazole ring. The unique structure of this compound imparts specific chemical and physical properties that make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(1,4-Phenylene)bis(6-nitro-1,3-benzoxazole) typically involves a multi-step process. One common method includes the following steps:
Nitration of 2-aminophenol: The starting material, 2-aminophenol, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 2-amino-6-nitrophenol.
Cyclization: The nitrated product undergoes cyclization with a suitable aldehyde, such as 1,4-phthalaldehyde, in the presence of a dehydrating agent like polyphosphoric acid to form the benzoxazole ring.
Coupling Reaction: The resulting benzoxazole derivative is then coupled with another equivalent of 2-amino-6-nitrophenol under basic conditions to form the final product, 2,2’-(1,4-Phenylene)bis(6-nitro-1,3-benzoxazole).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and purity while reducing reaction time and cost.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2’-(1,4-Phenylene)bis(6-nitro-1,3-benzoxazole) can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other nucleophiles like amines or thiols.
Oxidation: The benzoxazole rings can be oxidized under strong oxidative conditions to form corresponding oxides.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium dithionite.
Substitution: Nucleophiles like amines, thiols, under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 2,2’-(1,4-Phenylene)bis(6-amino-1,3-benzoxazole).
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized benzoxazole derivatives.
Applications De Recherche Scientifique
2,2’-(1,4-Phenylene)bis(6-nitro-1,3-benzoxazole) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and electronic properties.
Mécanisme D'action
The mechanism of action of 2,2’-(1,4-Phenylene)bis(6-nitro-1,3-benzoxazole) depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. The benzoxazole rings may also intercalate with DNA, disrupting its function and leading to cell death.
Comparaison Avec Des Composés Similaires
2,2’-(1,4-Phenylene)bis(7-nitro-1H-benzimidazole 3-oxide): Similar structure but with benzimidazole rings instead of benzoxazole rings.
2,2’-(1,4-Phenylene)bis(4H-3,1-benzoxazin-4-one): Similar structure but with benzoxazinone rings instead of benzoxazole rings.
Uniqueness: 2,2’-(1,4-Phenylene)bis(6-nitro-1,3-benzoxazole) is unique due to the presence of nitro groups at the 6-position of the benzoxazole rings, which imparts specific electronic and steric properties. This makes it particularly useful in applications requiring high stability and specific reactivity.
Propriétés
Numéro CAS |
14016-25-2 |
|---|---|
Formule moléculaire |
C20H10N4O6 |
Poids moléculaire |
402.3 g/mol |
Nom IUPAC |
6-nitro-2-[4-(6-nitro-1,3-benzoxazol-2-yl)phenyl]-1,3-benzoxazole |
InChI |
InChI=1S/C20H10N4O6/c25-23(26)13-5-7-15-17(9-13)29-19(21-15)11-1-2-12(4-3-11)20-22-16-8-6-14(24(27)28)10-18(16)30-20/h1-10H |
Clé InChI |
DXHXJEPAVKINJC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NC3=C(O2)C=C(C=C3)[N+](=O)[O-])C4=NC5=C(O4)C=C(C=C5)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[2-(phenyliminomethyl)phenyl] N-methylcarbamate](/img/structure/B14711726.png)


![S-[[N-[(Carbethoxymethyl)amino]amidino]methyl] thiosulfate](/img/structure/B14711738.png)






